N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
CAS No.: 2548988-22-1
Cat. No.: VC11813228
Molecular Formula: C18H22F3N5O2
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine - 2548988-22-1](/images/structure/VC11813228.png)
Specification
CAS No. | 2548988-22-1 |
---|---|
Molecular Formula | C18H22F3N5O2 |
Molecular Weight | 397.4 g/mol |
IUPAC Name | (3-methoxy-1-methylpyrazol-4-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone |
Standard InChI | InChI=1S/C18H22F3N5O2/c1-24-11-13(16(23-24)28-3)17(27)26-9-5-6-12(10-26)25(2)15-14(18(19,20)21)7-4-8-22-15/h4,7-8,11-12H,5-6,9-10H2,1-3H3 |
Standard InChI Key | CZXRGFKHPTVXOY-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F |
Canonical SMILES | CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F |
Introduction
The compound N-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine represents a complex heterocyclic structure with potential applications in medicinal chemistry. This article provides an in-depth exploration of its chemical characteristics, synthesis, and potential applications based on available research data.
Structural Overview
The compound consists of:
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A pyrazole ring, which is functionalized with a methoxy and methyl group.
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A piperidine ring, attached via a carbonyl group to the pyrazole.
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A pyridine ring, bearing a trifluoromethyl substituent and linked through an amine group to the piperidine.
Molecular Formula: C16H20F3N5O
Molecular Weight: 371.36 g/mol
The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and metabolic stability.
Synthesis
Although no direct synthesis protocol for this specific compound was identified, related methodologies for pyrazole and piperidine derivatives suggest a multistep process involving:
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Preparation of the pyrazole core: Using β-keto esters and hydrazines, as described in studies on pyrazole derivatives .
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Functionalization with piperidine: Piperidine derivatives can be synthesized via reactions involving Meldrum’s acid and subsequent transformations .
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Coupling with pyridine: The pyridine moiety can be introduced through nucleophilic substitution or reductive amination methods.
Spectroscopic Characterization
Spectroscopic techniques such as NMR, IR, and mass spectrometry are critical for confirming the structure:
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NMR: Signals from the pyrazole ring (e.g., δ ~7.9 ppm for aromatic protons) and piperidine (δ ~1.7 ppm for aliphatic protons) are characteristic .
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IR: Strong absorption bands corresponding to carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) are expected.
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Mass Spectrometry: The molecular ion peak at m/z = 371 confirms the molecular weight.
Biological Relevance
Compounds with similar structural motifs have demonstrated:
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Antimalarial Activity: Pyrazole derivatives have shown efficacy against Plasmodium falciparum .
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Antifungal Potential: Pyridine-based sulfonamides exhibit activity against Candida albicans .
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Drug-Like Properties: The trifluoromethyl group is known to enhance pharmacokinetics by increasing metabolic stability .
Potential Applications
Given its structural features, this compound may serve as:
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A lead molecule for drug development targeting infectious diseases.
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A scaffold for designing inhibitors of enzymes such as kinases or proteases.
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